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Compound of Interest

Compound Name: CNX-2006

Cat. No.: B611981

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence
of acquired resistance to early-generation Epidermal Growth Factor Receptor (EGFR) tyrosine
kinase inhibitors (TKIs) has necessitated the development of novel, more selective agents.
CNX-2006 is a next-generation, irreversible EGFR inhibitor designed to address this challenge,
particularly the common T790M resistance mutation. This guide provides a comparative
analysis of the preclinical cross-reactivity profile of CNX-2006 against other notable EGFR
T790M inhibitors, osimertinib and rociletinib, supported by available experimental data.

Executive Summary

CNX-2006 demonstrates potent and selective inhibition of EGFR mutations, including the
T790M resistance mutation, while exhibiting significantly lower activity against wild-type (WT)
EGFR. This profile suggests a potentially wider therapeutic window compared to earlier
generation TKIs. Preclinical data indicates that CNX-2006's selectivity for mutant EGFR is a
key differentiator. While direct head-to-head kinase panel data with osimertinib and rociletinib is
limited in the public domain, this guide compiles available preclinical data to offer a
comparative perspective on their cross-reactivity and potency.

Kinase Inhibition Profile and Cross-Reactivity

A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its
efficacy and potential off-target effects. While the complete kinase inhibition panel data for
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CNX-2006 is not publicly available in detail, existing data highlights its selectivity for mutant
forms of EGFR over the wild-type receptor.

Table 1: Comparative Inhibitory Activity (IC50/Ki in nM) of EGFR T790M Inhibitors

T ¢ CNX-2006 (IC50, Osimertinib (IC50, Rociletinib (CO-
arge
< nM) nM) 1686) (Ki, nM)
EGFR L858R/T790M < 20[1] ~5[2] 21.5[3][4]
EGFR ex19del/T790M  Data not available ~17 Data not available
> 1000-fold selectivity
EGFR (WT) ~200 303.3[3][4]
vs T790M[1]
Weak inhibition of
) Weak inhibition of Data available in
Other Kinases FAK, CHK2, ERBB4,

other kinases noted[5]  broader panels
JAK3[5]

Note: Data is compiled from various preclinical studies and may not be directly comparable due
to different assay conditions. IC50 values represent the concentration of a drug that is required
for 50% inhibition in vitro, while Ki represents the inhibition constant.

Cellular Activity in NSCLC Models

The in vitro potency of CNX-2006 has been evaluated in various NSCLC cell lines harboring
different EGFR mutations.

Table 2: Cellular Proliferation Inhibition (GI50 in nM) in EGFR-Mutant NSCLC Cell Lines
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Cell Line (EGFR

CNX-2006 Osimertinib Rociletinib
Status)
H1975 Potent activity
~5[2] 100-140
(L858R/T790M) reported
Potent activity )
PC-9 (del E746-A750) ~23[2] Data not available
reported
PC-9/ER (Acquired Potent activity ]
~166[2] Data not available
T790M) reported

Experimental Protocols
In Vitro Kinase Inhibition Assay (lllustrative Protocol)

This protocol outlines a general method for determining the in vitro potency of an inhibitor
against EGFR.

Objective: To determine the IC50 value of a test compound against wild-type and mutant EGFR
kinases.

Materials:

Recombinant human EGFR kinase domains (WT, L858R/T790M, etc.)

e ATP (Adenosine triphosphate)

» Kinase buffer (e.g., 25 mM HEPES, 10 mM MgCI2, 2 mM MnCI2, 1 mM DTT, pH 7.4)
o Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

e Test compound (e.g., CNX-2006) dissolved in DMSO

o ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

o 384-well plates

Workflow Diagram:
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Preparation

Prepare kinase/substrate
master mix

Kinase Reaction Detection & Analysis

Add compound and
kinase/substrate mix to plate

B

Stop reaction and

g 3 Calculate IC50 values
detect signal (e.g., luminescence)

}—D{ Initiate reaction with ATP }—b

Incubate at room temperature }—D{ }—»

Prepare serial dilutions
of test compound

Cell Culture

Compound Treatment Viability Assessment

Seed cells in
96-well plates

}—b Allow cells to adhere }—P{

Add serial dilutions
of test compound

Calculate GI50 values

}—P{ Incubate for 72 hours }—»

Add CellTiter-Glo® reagent }—P{ Measure luminescence }—»
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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